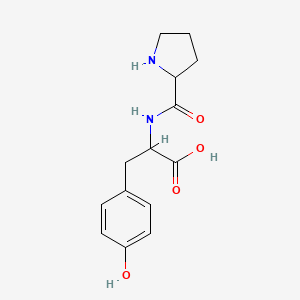
Prolyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolyltyrosine is a dipeptide composed of the amino acids proline and tyrosine. It is an incomplete breakdown product of protein digestion or protein catabolism. Dipeptides like this compound are known to have physiological or cell-signaling effects, although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Métodos De Preparación
The synthesis of prolyltyrosine involves several steps. One method includes the preparation of caproic acid chloride using thionylchloride, followed by Schotten–Baumann acylation of L-proline by the obtained acid chloride. The next step is the esterification of L-tyrosine in methanol in the presence of thionylchloride. Finally, the methyl ester of N-caproyl-L-prolyl-L-tyrosine is synthesized by the mixed anhydride method using isobutylchloroformate in dimethylformamide .
Análisis De Reacciones Químicas
Prolyltyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thionylchloride for esterification and isobutylchloroformate for the mixed anhydride method. The major products formed from these reactions are typically the methyl ester of N-caproyl-L-prolyl-L-tyrosine .
Aplicaciones Científicas De Investigación
Prolyltyrosine has several scientific research applications. It is used in the study of protein digestion and catabolism. This compound is also studied for its physiological or cell-signaling effects .
Mecanismo De Acción
The mechanism of action of prolyltyrosine involves its role as an intermediate in protein digestion and catabolism. It may have cell-signaling effects, although these are not fully understood. The molecular targets and pathways involved in its action are still under investigation .
Comparación Con Compuestos Similares
Prolyltyrosine is unique due to its composition of proline and tyrosine. Similar compounds include other dipeptides composed of different amino acids. . These compounds share some similarities with this compound but differ in their specific amino acid composition and resulting properties.
Propiedades
Fórmula molecular |
C14H18N2O4 |
|---|---|
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
3-(4-hydroxyphenyl)-2-(pyrrolidine-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20) |
Clave InChI |
OIDKVWTWGDWMHY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[2-(3,5-ditert-butylphenyl)phenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B13387069.png)
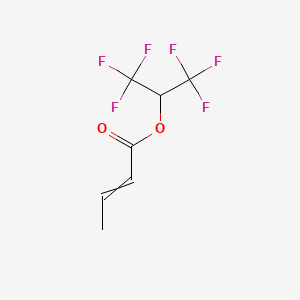

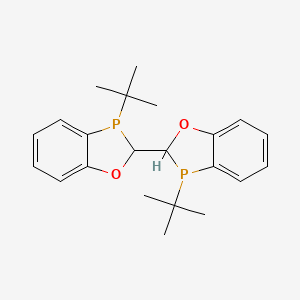
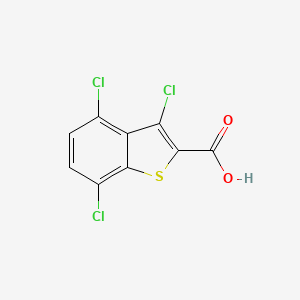

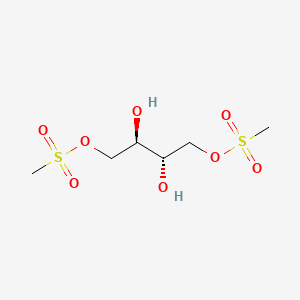
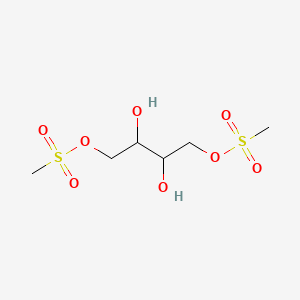
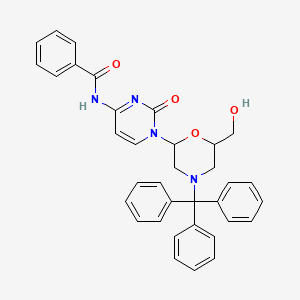
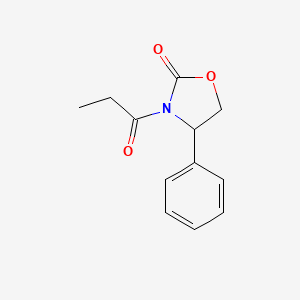
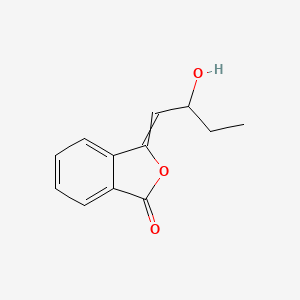
![3-Methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13387122.png)
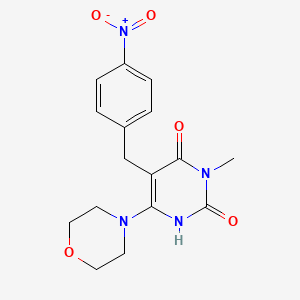
![7-[4-(2,3-Dihydroxy-3-methylbutoxy)-3-methoxyphenyl]-2,2-dimethylpyrano[3,2-g]chromen-6-one](/img/structure/B13387134.png)
